molecular formula C12H7Cl2FO B8474853 2',4'-Dichloro-6-fluoro-biphenyl-2-ol

2',4'-Dichloro-6-fluoro-biphenyl-2-ol

Cat. No.: B8474853
M. Wt: 257.08 g/mol
InChI Key: LMBBLDLIUQQCLF-UHFFFAOYSA-N
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Description

2',4'-Dichloro-6-fluoro-biphenyl-2-ol is a halogenated biphenyl derivative characterized by a hydroxyl group at the 2-position of the biphenyl scaffold, with chlorine substituents at the 2' and 4' positions and a fluorine atom at the 6-position. The presence of multiple electron-withdrawing substituents (Cl, F) and a hydroxyl group introduces significant polarity, influencing its reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C12H7Cl2FO

Molecular Weight

257.08 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-fluorophenol

InChI

InChI=1S/C12H7Cl2FO/c13-7-4-5-8(9(14)6-7)12-10(15)2-1-3-11(12)16/h1-6,16H

InChI Key

LMBBLDLIUQQCLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anticancer Potential
Research indicates that 2',4'-Dichloro-6-fluoro-biphenyl-2-ol may serve as a lead compound for developing new antimicrobial and anticancer agents. The presence of halogen substituents enhances its biological activity, making it a candidate for further exploration in medicinal chemistry. Studies on similar compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could induce apoptosis through mitochondrial pathways .

Mechanisms of Action
The electrophilic nature of the aromatic rings in 2',4'-Dichloro-6-fluoro-biphenyl-2-ol allows for various substitution reactions, which can lead to interactions with biological targets such as enzymes and receptors. This property is crucial for its potential therapeutic effects, particularly in targeting cancer cells or pathogens.

Chemical Synthesis and Industrial Applications

Synthesis Methods
The synthesis of 2',4'-Dichloro-6-fluoro-biphenyl-2-ol can be achieved through several methodologies, including halogenation reactions and coupling reactions involving biphenyl derivatives. These methods are essential for producing the compound at scale for research and industrial use .

Use in Organic Chemistry
As a versatile building block in organic synthesis, 2',4'-Dichloro-6-fluoro-biphenyl-2-ol can be utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals. Its biphenyl structure is particularly valuable in creating compounds with specific electronic properties, which are beneficial in organic electronics and materials science .

Environmental Impact and Safety

Toxicological Assessments
Given the presence of halogen atoms, the environmental impact of 2',4'-Dichloro-6-fluoro-biphenyl-2-ol requires careful evaluation. Initial studies suggest that while some halogenated compounds can exhibit toxicity at high concentrations, the specific effects of this compound need further investigation to ensure safety in both laboratory and field applications .

Case Study 1: Anticancer Properties

A study explored the effects of structurally similar compounds on cancer cell proliferation. Results indicated that these compounds could significantly inhibit growth in vitro, supporting the hypothesis that 2',4'-Dichloro-6-fluoro-biphenyl-2-ol may possess similar anticancer properties due to its structural characteristics.

Case Study 2: Neuropharmacological Effects

Research on analogs of this compound has shown potential effects on neurotransmitter systems. In animal models, these compounds influenced behavior by altering serotonin levels, suggesting that 2',4'-Dichloro-6-fluoro-biphenyl-2-ol could have implications for treating mood disorders or other neuropharmacological conditions .

Comparative Analysis Table

Compound NameStructure FeaturesNotable Properties
2',4'-DichlorobiphenylTwo chlorine atoms on biphenylKnown for its toxicity
4-FluorobiphenylOne fluorine atom on biphenylExhibits different electronic properties
2,6-DichlorophenolTwo chlorine atoms and one hydroxyl groupUsed as a disinfectant
3-FluorophenolOne fluorine atom and one hydroxyl groupDisplays antimicrobial activity

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Positioning and Electronic Effects

2-Fluoro-5-(4-fluorophenyl)pyridine (Compound A)
  • Structure : Features a pyridine ring substituted with fluorine at the 2-position and a 4-fluorophenyl group at the 5-position.
  • Comparison: Unlike the biphenyl core in the target compound, Compound A’s pyridine ring introduces aromatic nitrogen, altering electron density and hydrogen-bonding capabilities. The fluorine substituents in both compounds enhance electrophilicity, but the hydroxyl group in 2',4'-Dichloro-6-fluoro-biphenyl-2-ol provides additional hydrogen-bond donor capacity, which is absent in Compound A .
6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol (Compound B)
  • Structure : Contains a pyridin-2-ol scaffold with a fluorine atom at the 6-position and a methoxy-substituted phenyl group at the 3-position.
  • Comparison : The methoxy group in Compound B is electron-donating, contrasting with the electron-withdrawing chlorine substituents in the target compound. This difference significantly affects redox behavior and interaction with biological targets, as methoxy groups enhance lipophilicity, while chlorine atoms increase molecular rigidity and electrophilicity .

Halogenation Patterns and Bioactivity

4'-Chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol (Compound C)
  • Structure : A biphenyl derivative with chlorine, trifluoromethyl, and pyrazole substituents.
  • Comparison : The trifluoromethyl groups in Compound C introduce stronger electron-withdrawing effects compared to the target compound’s chlorine and fluorine substituents. This enhances Compound C’s metabolic stability but reduces solubility in aqueous media. The pyrazole moiety in Compound C also adds steric bulk, which is absent in the simpler biphenyl structure of the target compound .

Crystallographic and Conformational Analysis

Studies on analogous compounds, such as 2-Fluoro-5-(4-fluorophenyl)pyridine , reveal that fluorine and chlorine substituents influence crystal packing via halogen bonding and van der Waals interactions. For example, the hydroxyl group in 2',4'-Dichloro-6-fluoro-biphenyl-2-ol likely participates in O–H···O/N hydrogen bonds, a feature critical in stabilizing crystal lattices and modulating solubility. Computational methods, such as density-functional theory (DFT), have been employed to predict these interactions in halogenated aromatics .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2',4'-Dichloro-6-fluoro-biphenyl-2-ol C₁₂H₇Cl₂FOH 263.09 2-OH, 2'-Cl, 4'-Cl, 6-F High polarity, hydrogen-bond donor
2-Fluoro-5-(4-fluorophenyl)pyridine C₁₁H₇F₂N 203.18 2-F, 5-(4-F-phenyl) Aromatic N, moderate lipophilicity
Compound C C₂₅H₁₆Cl₂F₆N₂O₂ 585.31 4'-Cl, 3-CF₃, pyrazole, 2-OH High metabolic stability, low solubility

Q & A

Q. What are the recommended synthetic routes for 2',4'-Dichloro-6-fluoro-biphenyl-2-ol, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis Pathways :
    • Suzuki-Miyaura Coupling : Use 2-chloro-6-fluoro-phenylboronic acid with a halogenated biphenyl precursor under Pd catalysis. Optimize solvent (e.g., THF or DMF) and base (K₂CO₃ or Cs₂CO₃) to enhance cross-coupling efficiency .
    • Electrophilic Aromatic Substitution : Introduce chloro and fluoro groups stepwise via directed ortho-metalation or halogenation protocols. Monitor regioselectivity using steric/electronic directing groups.
  • Optimization Parameters :
    • Temperature: 80–120°C for Suzuki reactions; lower temps (0–25°C) for halogenation.
    • Catalyst Loading: 1–5 mol% Pd(PPh₃)₄ for coupling reactions.
    • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water.

Q. How can researchers characterize the purity and structural integrity of 2',4'-Dichloro-6-fluoro-biphenyl-2-ol?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to predicted chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm; hydroxyl proton at δ 5.2–5.8 ppm). Use DEPT-135 to confirm CH₂/CH₃ groups absent in this planar structure .
    • HPLC-MS : Employ C18 columns with acetonitrile/water (70:30) mobile phase; monitor for [M+H]⁺ at m/z 286.5 (calculated).
    • Melting Point : Validate against literature (if available) or cross-check with differential scanning calorimetry (DSC).

Q. What safety protocols are critical for handling halogenated biphenyl derivatives in the lab?

Methodological Answer:

  • Hazard Mitigation :
    • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated solvents).
    • PPE : Nitrile gloves, lab coats, and safety goggles. For spills, employ absorbent materials (e.g., vermiculite) and avoid aqueous rinses to prevent drainage contamination .
    • Storage : In airtight containers under inert gas (N₂/Ar), away from oxidizing agents.

Advanced Research Questions

Q. How can computational methods predict the electronic and steric effects of substituents in 2',4'-Dichloro-6-fluoro-biphenyl-2-ol?

Methodological Answer:

  • Quantum Chemical Modeling :
    • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to map HOMO-LUMO gaps and electrostatic potential surfaces. Fluoro groups reduce electron density at the ortho position, influencing reactivity .
    • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. hexane) to assess solubility trends.
  • Data Interpretation : Correlate computed dipole moments (e.g., ~3.5 Debye) with experimental solubility in polar aprotic solvents.

Q. What strategies resolve contradictions in reported spectral data for halogenated biphenyl derivatives?

Methodological Answer:

  • Contradiction Analysis Framework :
    • Source Evaluation : Verify instrument calibration (e.g., NMR lock signal) and sample preparation (deuterated solvent purity).
    • Comparative Studies : Cross-reference with structurally analogous compounds (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine ).
    • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or crystallography for unambiguous conformation .
  • Case Example : Discrepancies in hydroxyl proton shifts may arise from hydrogen bonding variability; control humidity during NMR acquisition.

Q. How do steric and electronic properties influence the compound’s application in catalytic systems or supramolecular chemistry?

Methodological Answer:

  • Structure-Activity Relationships :
    • Steric Effects : The 2',4'-dichloro groups create a hindered environment, potentially stabilizing metal complexes in catalysis (e.g., Pd or Cu).
    • Electronic Effects : Fluorine’s electron-withdrawing nature enhances acidity of the phenolic -OH (pKa ~8–9), enabling deprotonation for anion-binding studies .
  • Experimental Validation :
    • Titrate with tetrabutylammonium fluoride (TBAF) in DMSO-d₆; monitor ¹⁹F NMR for complexation shifts.

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